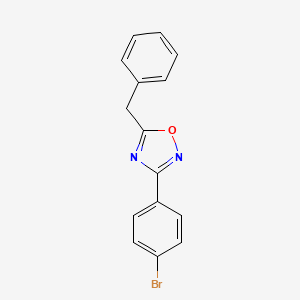

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which can be functionalized to produce a wide range of derivatives with different properties and applications .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the reaction of 1,5-benzothiazepines with aryl nitrile oxides can lead to novel 1,2,4-oxadiazolo[4,5-d]-1,5-benzothiazepine derivatives . Similarly, treating benzylcyanide with nitric oxide in basic methanol yields 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, demonstrating the versatility of synthetic routes available for oxadiazole derivatives . Additionally, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, a related compound, involves the use of 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, indicating the importance of precursor selection and reaction conditions in the synthesis process .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,2,4-oxadiazole ring, which can be further substituted with various functional groups. X-ray crystallography, IR, and NMR spectroscopy are commonly used techniques for the characterization of these compounds . Theoretical calculations and spectroscopic methods are also employed to understand the tautomeric preferences and structural features of these molecules .

Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives can undergo a variety of chemical reactions. For example, the mononuclear rearrangement of hydrazones derived from 1,2,4-oxadiazole can lead to the formation of triazoles, with the reaction pathway being influenced by the solvent and the presence of acids or bases . Additionally, the reactivity of these compounds can be modified through the introduction of different substituents, leading to the formation of Schiff bases or other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds exhibit a range of absorption and emission spectra, which can be tailored for specific applications in optoelectronics . Their electrochemical properties are also of interest, as demonstrated by studies on symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole . Furthermore, the stability of these compounds under acidic or basic conditions is an important aspect of their chemical behavior .

Wissenschaftliche Forschungsanwendungen

1. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione

- Application Summary : This compound is of particular interest to the pharmaceutical industry as substances with anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .

- Methods of Application : The compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine .

- Results or Outcomes : The structure of the compound was confirmed via an X-ray diffraction analysis of a single crystal .

2. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide

- Application Summary : This compound is part of an ongoing attempt to broaden the applications of the amidoxime moiety as a potential source of new antileishmanial agents .

- Methods of Application : The compound was obtained in an 85% yield as the major product with a conventional amidoxime synthesis protocol (Ethanol/Na2CO3) involving the reaction of hydroxylamine and a nitrile group .

- Results or Outcomes : The formation of this amide derivative instead of the expected amidoxime can be attributed to two complementary effects: the strong electron effect of the nitro group and the influence of ethanol, a polar protic solvent .

4. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione

- Application Summary : This compound is of particular interest to the pharmaceutical industry as substances with anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .

- Methods of Application : The compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine .

- Results or Outcomes : The structure of the compound was confirmed via an X-ray diffraction analysis of a single crystal .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMKORRYZIXDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395368 |

Source

|

| Record name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

CAS RN |

864836-24-8 |

Source

|

| Record name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)